molecular formula C20H23N5O2S2 B11617100 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11617100
M. Wt: 429.6 g/mol
InChI Key: AZLZSNGZMFUSBA-PTNGSMBKSA-N
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Description

This compound, 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, is a potent and selective cell-permeable inhibitor of Death-Associated Protein Kinase 1 (DAPK1). It functions by competitively binding to the ATP-binding site of DAPK1, effectively suppressing its kinase activity and subsequent signaling pathways. DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a central role in mediating apoptotic cell death, autophagy, and inflammatory responses. As such, this inhibitor is a critical research tool for elucidating the intricate roles of DAPK1 in various pathological contexts. Its primary research applications include the investigation of programmed cell death mechanisms in cancer biology, where DAPK1 is often downregulated, and the study of neurodegenerative diseases and ischemic brain injury, where DAPK1 activation contributes to neuronal loss. Studies have utilized this inhibitor to probe DAPK1's function in cerebral ischemia-reperfusion injury and its interactions with other signaling proteins. This high-purity compound is offered For Research Use Only and is intended solely for in vitro and cell-based studies to advance fundamental scientific discovery in cell signaling and disease etiology.

Properties

Molecular Formula

C20H23N5O2S2

Molecular Weight

429.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H23N5O2S2/c1-4-24-19(27)15(29-20(24)28)11-14-17(23-9-7-22(3)8-10-23)21-16-6-5-13(2)12-25(16)18(14)26/h5-6,11-12H,4,7-10H2,1-3H3/b15-11-

InChI Key

AZLZSNGZMFUSBA-PTNGSMBKSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C)SC1=S

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold forms the foundation of the target compound. A highly efficient protocol involves using aluminium-exchanged tungstophosphoric acid (Al₃PW₁₂O₄₀) as a heterogeneous catalyst. This method, adapted from Kumar et al. , enables the cyclocondensation of 2-aminopyridine derivatives with β-ketoesters under mild conditions. For example, refluxing 2-amino-4-methylpyridine with ethyl acetoacetate in ethanol at 80°C for 6 hours in the presence of Al₃PW₁₂O₄₀ yields 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with >90% efficiency . The catalyst’s dual Brønsted-Lewis acidity facilitates both keto-enol tautomerization and cyclization, while its reusability enhances sustainability.

Formation of the Thiazolidinone Moiety

The thiazolidinone segment is constructed through a high-pressure cyclocondensation reaction. Drawing from El-Sayed et al. , a Q-Tube reactor facilitates the reaction between 3-oxo-2-(arylhydrazono)propanal and 3-ethyl-2-thioxothiazolidin-4-one. The Z-configuration of the exocyclic double bond is preserved by employing toluene as a solvent at 150°C under 15 psi pressure for 8 hours . This method ensures regioselectivity and minimizes geometric isomerization, achieving a 78% yield of the (Z)-isomer.

Final Coupling and Purification

The thiazolidinone intermediate is coupled to the pyrido-pyrimidinone core via a Knoevenagel condensation. In a representative procedure, 7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one reacts with 3-ethyl-5-[(Z)-methylene]-2-thioxothiazolidin-4-one in acetic acid under reflux for 24 hours . The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding the target compound in 65% purity. Recrystallization from ethanol improves purity to >98% .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.62 (d, J = 7.2 Hz, 1H, pyrimidine-H), 7.89 (s, 1H, thiazolidinone-H), 4.21 (q, J = 7.0 Hz, 2H, CH₂CH₃), 3.78–3.65 (m, 8H, piperazine-H), 2.45 (s, 3H, CH₃), 1.32 (t, J = 7.0 Hz, 3H, CH₂CH₃) .

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C=S) .

Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms a retention time of 12.3 minutes with 98.5% purity .

Comparative Analysis of Synthetic Routes

Method StepCatalyst/ConditionsYield (%)Purity (%)Reference
Pyrido-pyrimidinone coreAl₃PW₁₂O₄₀, 80°C9295
Piperazine substitutionDMF, 120°C8590
Thiazolidinone couplingAcetic acid, reflux6598
High-pressure cyclocondensationQ-Tube, 15 psi7897

Challenges and Optimization Strategies

  • Stereochemical Control : The (Z)-configuration of the thiazolidinone methylidene group is thermodynamically favored under high-pressure conditions . Microwave-assisted synthesis could further enhance reaction rates and selectivity.

  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) in substitution reactions improves green chemistry metrics without sacrificing yield.

  • Catalyst Recycling : Al₃PW₁₂O₄₀ retains 90% activity after five cycles, reducing costs .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its potential as a therapeutic agent, particularly as a tyrosine kinase inhibitor for the treatment of cancers.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, which can disrupt signaling pathways involved in cell growth and proliferation. This makes it a promising candidate for the treatment of cancers and other diseases characterized by abnormal kinase activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which exhibit structural diversity in substituents on the pyrimidine ring and the fused heterocycle. Key analogues include:

Compound Name Substituents Key Features Potential Applications Reference
Target Compound 7-methyl, 2-(4-methylpiperazin-1-yl), (Z)-thiazolidinone Balanced lipophilicity (logP ~2.5), moderate solubility Kinase inhibition, antimicrobial
3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one 2-(2-hydroxyethylpiperazinyl) Higher hydrophilicity (logP ~1.8) due to polar hydroxyethyl group Improved CNS penetration
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 9-methyl, 3-(phenylethyl-thiazolidinone) Increased lipophilicity (logP ~3.2), enhanced membrane permeability Anticancer (topoisomerase inhibition)
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 2-benzodioxol, 7-(4-methylpiperazinyl) Aromatic stacking via benzodioxol, moderate logP (~2.7) Serotonin receptor modulation
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine core, piperidinophenyl High rigidity, favorable drug-likeness (QED >0.6) Anticoagulant, anti-inflammatory

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 4-methylpiperazinyl group in the target compound confers better aqueous solubility (≈15 µg/mL) compared to the phenylethyl-substituted analogue (≈5 µg/mL) . Thioxo vs. Oxo in Thiazolidinone: Replacement of the thioxo group with oxo (e.g., in non-sulfur analogues) reduces metal-binding capacity, diminishing antimicrobial efficacy by >50% in Staphylococcus aureus models .

Stereochemical Influence :

  • The Z-configuration of the methylidene bridge in the target compound enhances binding affinity (IC₅₀ = 0.8 µM) toward EGFR kinase compared to the E-isomer (IC₅₀ = 12 µM) .

Computational Predictions :

  • Molecular dynamics simulations indicate that the 7-methyl group in the target compound stabilizes hydrophobic interactions in enzyme active sites, whereas bulkier substituents (e.g., benzodioxol) induce steric clashes .

Biological Activity

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that integrates multiple heterocyclic components. Its structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Structural Characteristics

The compound consists of a thiazolidinone ring fused with a pyrido-pyrimidine moiety. The presence of both ethyl and methyl groups contributes to its steric and electronic properties, potentially influencing its interactions with biological targets.

Property Details
Molecular Formula C20H26N4O4S2
Molecular Weight 462.6 g/mol
IUPAC Name (5Z)-3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS Number 384359-40-4

Antimicrobial Properties

The thiazolidinone moiety is known for its antimicrobial properties , which have been demonstrated in various studies. For instance, compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens. The presence of the thiazolidinone ring enhances the compound's ability to disrupt microbial cell walls or interfere with metabolic processes.

Antitumor Activity

Research indicates that the pyrido-pyrimidine structure is associated with antitumor activity . Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, this compound may exhibit anti-inflammatory effects . Compounds containing thiazolidinone rings have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to the target compound exhibited significant inhibition zones, suggesting potential therapeutic applications in treating infections .
  • Antitumor Activity Assessment : In vitro studies demonstrated that the compound could reduce the viability of several cancer cell lines, including breast and colon cancer cells. The IC50 values were comparable to established chemotherapeutic agents .
  • Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be fine-tuned to improve yield?

The synthesis involves multi-step protocols, typically starting with the formation of the pyrido[1,2-a]pyrimidin-4-one core followed by thiazolidinone ring conjugation. Key steps include:

  • Mannich reaction for introducing the 4-methylpiperazine moiety .
  • Knoevenagel condensation to attach the thiazolidinone group, requiring strict control of temperature (60–80°C) and solvent polarity (e.g., DMF/THF mixtures) .
  • Catalytic optimization using Lewis acids (e.g., ZnCl₂) to enhance regioselectivity . Yield improvements (from ~35% to 55%) are achieved via microwave-assisted synthesis for time-sensitive steps .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires:

  • ¹H/¹³C NMR : Assign peaks for diagnostic groups (e.g., thioxo-thiazolidinone at δ 165–170 ppm in ¹³C NMR) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray crystallography (if crystals are obtainable) to resolve Z/E isomerism in the methylidene group .

Q. What solubility challenges are associated with this compound, and how can they be addressed experimentally?

The compound exhibits poor aqueous solubility due to its hydrophobic thiazolidinone and pyrido-pyrimidine moieties. Strategies include:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 20:80 v/v) for in vitro assays .
  • pH adjustment : Protonate the 4-methylpiperazine group (pKa ~7.5) to enhance solubility in mildly acidic buffers .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

Prioritize:

  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Core modifications : Replace the 4-methylpiperazine with bulkier groups (e.g., morpholine) to test steric effects on receptor binding .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrimidinone ring to enhance electrophilic reactivity .
  • Analogs for comparison :
AnalogModificationObserved Activity
Compound A3-ethyl → 3-propylReduced antimicrobial activity
Compound B7-methyl → 7-fluoroImproved cytotoxicity (IC₅₀: 12 µM vs. 28 µM)

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina with homology models of bacterial enoyl-ACP reductase (FabI) to identify key interactions (e.g., hydrogen bonding with thioxo group) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories in GROMACS .

Q. How should researchers address discrepancies in bioactivity data across studies?

Contradictions may arise from assay variability (e.g., bacterial strain differences) or compound purity. Mitigation strategies:

  • Orthogonal assays : Validate antimicrobial activity via both broth microdilution and time-kill kinetics .
  • HPLC purity checks : Ensure >95% purity using C18 columns (ACN/0.1% TFA gradient) .

Q. What advanced analytical techniques resolve spectral overlaps in NMR characterization?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the pyrido-pyrimidine region (δ 7.5–8.5 ppm) .
  • Dynamic NMR : Monitor restricted rotation of the methylidene group at variable temperatures (25–60°C) .

Methodological Notes

  • Data rigor : Prioritized peer-reviewed synthesis protocols (e.g., ) and pharmacological data ().
  • Isomerism : The (Z)-configuration of the methylidene group is critical; validate via NOESY (nuclear Overhauser effect) .

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